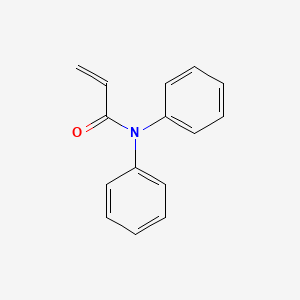

N,N-Diphenyl acrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diphenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-2-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUYTHHZSUIMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32593-07-0 | |

| Details | Compound: 2-Propenamide, N,N-diphenyl-, homopolymer | |

| Record name | 2-Propenamide, N,N-diphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32593-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Diphenylacrylamide and Its Derivatives

Direct Synthetic Routes to N,N-Diphenylacrylamide

The direct synthesis of N,N-diphenylacrylamide is most commonly achieved through the acylation of diphenylamine (B1679370) with acryloyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is generally performed in an anhydrous solvent like dichloromethane (B109758) under an inert atmosphere to prevent unwanted side reactions.

Another modern approach involves a palladium-catalyzed carbonylation reaction. tandfonline.com This method utilizes 1,2-dichloroethane (B1671644) and amines as starting materials, offering an efficient strategy for the synthesis of acrylamides with good to excellent yields. tandfonline.com For instance, a variety of aromatic and alkyl amines have been shown to be completely converted within 40 minutes, achieving up to a 99% yield of the target product. tandfonline.com

| Reactants | Catalyst/Base | Solvent | Reaction Conditions | Yield | Reference |

| Diphenylamine, Acryloyl Chloride | Triethylamine | Dichloromethane | 0°C to room temperature, 12 hours | Not specified | rsc.org |

| 1,2-Dichloroethane, Amines | Palladium catalyst | Not specified | Not specified | Up to 99% | tandfonline.com |

Synthesis of N,N-Diphenylacrylamide Derivatives

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds, which can be applied to the synthesis of N,N-diphenylacrylamide derivatives. acs.orgorganic-chemistry.org This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl compound, often catalyzed by a weak base. bhu.ac.in

A notable example is the synthesis of (E)-2-cyano-N,3-diphenylacrylamide. acs.org This derivative is obtained through the Knoevenagel condensation of 2-cyano-N-phenylacetamide with benzaldehyde (B42025). acs.org The reaction is carried out in toluene (B28343) with a catalytic amount of triethylamine, under reflux conditions for 24 hours. acs.org This method highlights the utility of the Knoevenagel condensation in accessing functionalized acrylamide (B121943) structures. acs.orgresearchgate.net

| Reactants | Catalyst | Solvent | Reaction Conditions | Product | Reference |

| 2-Cyano-N-phenylacetamide, Benzaldehyde | Triethylamine | Toluene | 105-110°C, 24 hours | (E)-2-Cyano-N,3-diphenylacrylamide | acs.org |

Condensation Reactions with Acetanilides and Benzaldehydes

A straightforward approach to synthesizing derivatives of N,N-diphenylacrylamide involves the condensation reaction of para-substituted acetanilides with various para-substituted benzaldehydes. chemmethod.comresearchgate.netntu.edu.iq This reaction is typically performed in an alkaline medium, using ethanol (B145695) as a solvent. chemmethod.comresearchgate.net

The general procedure involves mixing the acetanilide (B955) and benzaldehyde in ethanol, followed by the dropwise addition of a sodium hydroxide (B78521) solution until the mixture becomes alkaline. chemmethod.com The reaction mixture is stirred at room temperature for several hours. chemmethod.com After concentrating the solution and neutralizing it with acid, the solid product is collected. chemmethod.com This method allows for the synthesis of a library of diphenyl acrylamide derivatives by varying the substituents on both the acetanilide and benzaldehyde starting materials. chemmethod.comresearchgate.netntu.edu.iq

| Acetanilide Derivative | Benzaldehyde Derivative | Base | Solvent | Reaction Time | Reference |

| Acetanilide | p-Substituted benzaldehydes | Sodium hydroxide | Ethanol | 6-7 hours | chemmethod.comresearchgate.net |

| p-Chloroacetanilide | p-Substituted benzaldehydes | Sodium hydroxide | Ethanol | 6-7 hours | chemmethod.comresearchgate.net |

Aza-Michael Addition Pathways for N-Substituted Acrylamides

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a powerful pathway for the synthesis of N-substituted acrylamide derivatives. nih.govresearchgate.net This reaction can be catalyzed by various reagents, including Lewis acids and bases, under different reaction conditions. nih.govresearchgate.net For instance, aza-Michael reactions between primary amines and Michael acceptors like acrylamide can be performed under solvent-free conditions using acidic alumina (B75360) as a heterogeneous catalyst to yield mono-adducts. nih.gov

In a specific example, the reaction of aniline (B41778) with N,N-dimethyl acrylamide was investigated using imidazolium (B1220033) chloride as a catalyst under solvent-free conditions at 110 °C, yielding the corresponding adduct. researchgate.net This pathway can be conceptually extended to the synthesis of N,N-diphenylacrylamide derivatives by reacting diphenylamine with a suitable Michael acceptor. The reaction can also be promoted by microwave irradiation in the presence of a catalyst like DBU under solvent-free conditions, often leading to reduced reaction times and good yields. mdpi.com

| Amine | Michael Acceptor | Catalyst | Conditions | Yield | Reference |

| Aniline | N,N-Dimethyl acrylamide | Imidazolium chloride | 110 °C, solvent-free | 69% | researchgate.net |

| Primary aliphatic/aromatic amines | Acrylamide | Acidic alumina | Reflux, solvent-free | High yields | nih.gov |

| Benzylamine | Ethyl 2-phenylacrylate | DBU | 60 °C, solvent-free | 90% | mdpi.com |

Electrochemical Synthesis of Functionalized Acrylamide-Related Compounds

Electrochemical methods offer a green and efficient alternative for the synthesis of functionalized acrylamide derivatives. rsc.orgresearchgate.netrsc.org These methods utilize electrons as a traceless redox agent, often avoiding the need for stoichiometric oxidants or reductants. rsc.org

An example of this is the electrochemical oxidative C(sp²)–H chlorination of acrylamides. rsc.orgcardiff.ac.uk When N,N-diphenylacrylamide was subjected to optimized electrochemical conditions, it did not yield the expected β-chloroacrylamide. Instead, it underwent an intramolecular trapping of a C-centered radical intermediate with a N-phenyl substituent, leading to the formation of an oxindole (B195798) as the sole product. rsc.orgcardiff.ac.uk Other electrochemical methods include dehydrogenative annulation reactions of N-arylacrylamides with various partners to produce complex heterocyclic structures. acs.org For instance, an electrochemical dehydrogenative [3 + 2]/[5 + 2] annulation of N-arylacrylamides with γ,δ-unsaturated malonates has been developed to produce benzo[b]azepin-2-ones. acs.org

| Substrate | Reaction Type | Key Reagents/Conditions | Product Type | Reference |

| N,N-Diphenylacrylamide | Oxidative C(sp²)–H Chlorination | MgCl₂, MeCN:AcOH, Graphite anode, Pt cathode | Oxindole | rsc.orgcardiff.ac.uk |

| N-Arylacrylamides, γ,δ-Unsaturated Malonates | Dehydrogenative [3 + 2]/[5 + 2] Annulation | Cp₂Fe (catalyst), MeOH | Benzo[b]azepin-2-ones | acs.org |

| 2-Azido-N-(4-methoxyphenyl) acrylamide | Fluoroalkylation-dearomatization | Pt anode, C cathode, CF₃SO₂Na | Azaspiro[4.5]dienone derivatives | chim.it |

Ritter Reaction for Substituted Acrylamide Synthesis

The Ritter reaction is a well-established method for the synthesis of N-substituted amides. researchgate.netgoogle.comgoogle.com It involves the reaction of a nitrile with a carbocation precursor, such as an alcohol or an alkene, in the presence of a strong acid. researchgate.net This reaction has been adapted for the synthesis of substituted acrylamides. tandfonline.comgoogle.com

For example, N-substituted acrylamides can be prepared by reacting acrylonitrile (B1666552) with a compound capable of forming a stable carbocation, such as a tertiary or benzylic alcohol, under acidic conditions. google.comorgsyn.org The use of heterogeneous catalysts like NaHSO₄/SiO₂ has been shown to efficiently catalyze the Ritter reaction between acrylonitrile and sec-benzylic alcohols to give the corresponding N-substituted acrylamide products. tandfonline.com This method is particularly suitable for the synthesis of secondary or tertiary alkyl monosubstituted acrylamides. google.com

| Nitrile | Carbocation Precursor | Catalyst/Acid | Product | Reference |

| Acrylonitrile | sec-Benzylic alcohols | NaHSO₄/SiO₂ | N-Substituted acrylamide | tandfonline.com |

| Acrylonitrile | Benzyl alcohol | Concentrated sulfuric acid | N-Benzylacrylamide | orgsyn.org |

| (Meth)acrylonitrile | Phosphorus-containing dienes | Not specified | N-Substituted (meth)acrylamides | google.com |

Polymerization and Copolymerization Studies

Homopolymerization of N,N-Diphenylacrylamide

The synthesis of poly(N,N-Diphenylacrylamide) has been achieved through different polymerization techniques, each influencing the stereochemistry and properties of the resulting polymer.

Radical polymerization of N,N-Diphenylacrylamide has been investigated to understand the formation and structure of the resulting polymer. The general mechanism of radical polymerization involves three main stages: initiation, propagation, and termination. Initiation is typically achieved using a radical initiator, which decomposes upon heating or irradiation to form free radicals. These radicals then react with a DPAA monomer to initiate the polymer chain. Propagation involves the sequential addition of DPAA monomers to the growing radical chain. Termination occurs when two growing chains combine or disproportionate.

Studies have shown that the radical polymerization of DPAA in toluene (B28343) as a solvent leads to the formation of a polymer with a high content of racemo diads (r = 0.85). The tacticity of the polymer, which describes the stereochemical arrangement of the phenyl groups along the polymer backbone, is a crucial characteristic determined by the polymerization mechanism and conditions.

Anionic polymerization of N,N-Diphenylacrylamide offers a more controlled approach to polymer synthesis, allowing for the production of polymers with well-defined structures. The mechanism involves the initiation of polymerization by a nucleophilic species, such as an organolithium compound, which attacks the double bond of the DPAA monomer to form a carbanion. This carbanion then propagates by adding more monomer units. In the absence of terminating agents, the growing chains remain active, a characteristic of living polymerization.

The stereochemistry of the resulting poly(N,N-Diphenylacrylamide) is highly dependent on the solvent and initiator used. For instance, anionic polymerization of DPAA using butyllithium (B86547) as an initiator in a non-polar solvent like toluene results in a polymer that is rich in meso diads (m = 0.95), indicating a tendency towards isotactic placement of the monomer units. In contrast, when the polymerization is carried out in a polar solvent such as tetrahydrofuran (B95107) (THF), the resulting polymer has a higher content of racemo diads (r = 0.66), suggesting a more syndiotactic-like structure.

Furthermore, asymmetric anionic polymerization of N,N-disubstituted acrylamides, including DPAA, has been explored using chiral anionic initiators. This approach can lead to the formation of optically active polymers with a one-handed helical conformation. For example, the polymerization of DPAA with a complex of (–)-sparteine and fluorenyllithium in toluene at low temperatures has been shown to produce a polymer with a large negative optical rotation.

Copolymerization of N,N-Diphenylacrylamide and Analogues with Other Monomers

Copolymerization extends the range of properties achievable with DPAA by incorporating other monomer units into the polymer chain. The reactivity of DPAA and its analogues in copolymerization systems provides insights into their polymerization behavior and the structure of the resulting copolymers.

Free radical copolymerization is a versatile method for synthesizing a wide range of copolymers. The composition and structure of the resulting copolymer are determined by the reactivity ratios of the comonomers, which describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer.

While specific studies on the free radical copolymerization of N,N-Diphenylacrylamide are limited, research on its analogues, such as N-isopropylacrylamide (NIPAm) and N,N-dimethylacrylamide (DMA), provides valuable insights. For instance, the free radical copolymerization of NIPAm with 2,3-dihydroxypropyl methacrylate (B99206) (DHPMA) has been studied in detail. The reactivity ratios were found to be r_DHPMA = 3.09 and r_NIPAM = 0.11, indicating that the DHPMA-terminated radical prefers to add another DHPMA monomer, while the NIPAm-terminated radical has a higher preference for adding a DHPMA monomer nih.govmdpi.commdpi.com. This suggests that the copolymerization would lead to a copolymer with a non-random distribution of monomer units.

Similarly, studies on the copolymerization of N-substituted acrylamides with vinyl monomers like acrylonitrile (B1666552), methyl acrylate, and methyl methacrylate have been conducted to produce copolymers with varying physical properties researchgate.net. The reactivity ratios for these systems are crucial for predicting the copolymer composition and properties.

Table 1: Reactivity Ratios in Free Radical Copolymerization of N-isopropylacrylamide (NIPAm, M1) with 2,3-dihydroxypropyl methacrylate (DHPMA, M2)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Tendency |

| N-isopropylacrylamide (NIPAm) | 2,3-dihydroxypropyl methacrylate (DHPMA) | 0.11 | 3.09 | DHPMA prefers homopolymerization; NIPAm prefers copolymerization |

Anionic copolymerization can produce block copolymers with well-defined block lengths and narrow molecular weight distributions, particularly when living polymerization conditions are employed. The synthesis of block copolymers containing a poly(N,N-dialkylacrylamide) block has been explored. For example, novel well-defined block copolymers have been synthesized with polystyrene, poly(2-vinylpyridine), poly(ethylene oxide), or poly(tert-butyl methacrylate) as the first block and poly(N,N-dialkylacrylamide) as the second block through ligated anionic polymerization.

The anionic copolymerization of styrene (B11656) and diene derivatives can be controlled to produce random copolymers by using a randomizer such as tetrahydrofuran (THF) rsc.org. While direct studies on the anionic copolymerization of N,N-Diphenylacrylamide are not extensively reported, the behavior of other N,N-disubstituted acrylamides suggests that it could be a viable method for creating copolymers with controlled architectures. The anionic polymerization of various N,N-dialkylacrylamides has been studied in the presence of additives to control the tacticity and molecular weight distribution of the resulting polymers acs.orgfigshare.com.

Redox initiation is a common method for initiating free-radical polymerization at lower temperatures than thermal initiation. A redox system typically consists of an oxidizing agent and a reducing agent, which react to produce radicals that can initiate polymerization. This approach is particularly useful for aqueous polymerization systems.

Studies on the redox copolymerization of acrylamide (B121943) and its derivatives have been reported. For example, the redox copolymerization of acrylonitrile with acrylamide has been carried out in N,N-dimethylformamide (DMF) using a potassium persulfate and silver nitrate (B79036) redox system ajrconline.org. The copolymer yield was found to be dependent on the feed ratio of the monomers.

Controlled Polymerization Techniques

Controlled polymerization techniques are pivotal in synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. For N,N-Diphenyl acrylamide, research has predominantly focused on living anionic polymerization strategies to control its stereochemistry.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Based on available scientific literature, specific studies detailing the Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of this compound are not extensively documented. While RAFT is a versatile controlled radical polymerization method for a wide range of monomers, including other acrylamide derivatives, its application to this compound has not been specifically reported in the surveyed research.

Living Anionic Polymerization Strategies

Living anionic polymerization has been successfully employed to synthesize poly(this compound) (PDPAA) with a high degree of stereochemical control. The bulky diphenylamino groups on the monomer heavily influence the stereospecificity of the polymerization, which can be further directed by the choice of initiator and solvent.

Asymmetric anionic polymerization of N,N-disubstituted acrylamides, including this compound, has been investigated using chiral anionic initiators. researchgate.net The use of a complex formed between (−)-sparteine and fluorenyllithium in toluene at a low temperature of -97°C resulted in an optically active polymer. researchgate.net The significant negative specific rotation ([α]D25 = −101°) of the resulting poly(this compound) suggests the formation of a polymer with a one-handed helical conformation. researchgate.net

The stereospecificity of the polymerization is highly dependent on the solvent used. Anionic polymerization with butyllithium as an initiator in a nonpolar solvent like toluene yields a highly isotactic polymer, characterized by a high meso diad (m) content of up to 0.95. scispace.com In contrast, when the polymerization is conducted in a polar solvent such as tetrahydrofuran (THF), a polymer rich in syndiotactic structure, with a racemo diad (r) content of 0.66, is produced. scispace.com The syndiotacticity can be further enhanced by lowering the polymerization temperature. scispace.com

| Initiator | Solvent | Temperature (°C) | Yield (%) | Tacticity (diad) | Specific Rotation [α]D25 | Reference |

|---|---|---|---|---|---|---|

| n-Butyllithium | Toluene | 0 | 88 | m = 0.95 | N/A | scispace.com |

| n-Butyllithium | Toluene | -78 | 98 | m = 0.94 | N/A | scispace.com |

| n-Butyllithium | Tetrahydrofuran (THF) | -78 | 94 | r = 0.66 | N/A | scispace.com |

| n-Butyllithium | Tetrahydrofuran (THF) | -110 | 85 | r = 0.66 | N/A | scispace.com |

| (−)-sparteine-fluorenyllithium | Toluene | -97 | N/A | Optically Active | -101° | researchgate.net |

Polymerization Kinetics and Reaction Efficiency

The study of polymerization kinetics and reaction efficiency, including polymerization rates, monomer reactivity, and product yields, is crucial for optimizing polymerization processes.

Monomer Reactivity Ratio Determination

The monomer reactivity ratios are critical parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or a different monomer. There is a lack of available studies in the searched literature that report on the copolymerization of this compound with other monomers and the subsequent determination of its monomer reactivity ratios.

Conversion and Yield Studies

Studies on the anionic polymerization of this compound (DPAA) have reported high yields, indicating efficient conversion of the monomer to polymer under specific conditions. The polymerization proceeds in good yields, particularly when using butyllithium as an initiator. scispace.com

In the nonpolar solvent toluene, the polymerization at 0°C results in an 88% yield, which increases to 98% when the temperature is lowered to -78°C. scispace.com In the polar solvent tetrahydrofuran (THF), a yield of 94% is achieved at -78°C. scispace.com These results demonstrate that high conversion of this compound can be effectively achieved through anionic polymerization, with the choice of solvent and temperature influencing the final yield. scispace.com

| Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| n-Butyllithium | Toluene | 0 | 24 | 88 | scispace.com |

| n-Butyllithium | Toluene | -40 | 24 | 96 | scispace.com |

| n-Butyllithium | Toluene | -78 | 24 | 98 | scispace.com |

| n-Butyllithium | Tetrahydrofuran (THF) | 0 | 24 | 93 | scispace.com |

| n-Butyllithium | Tetrahydrofuran (THF) | -78 | 24 | 94 | scispace.com |

Stereochemistry and Tacticity Control in Polymerization

The arrangement of pendant groups along a polymer backbone, known as tacticity, is a critical factor that dictates the macroscopic properties of the material, including its crystallinity, solubility, and mechanical strength. In the polymerization of this compound (DPAA), controlling the stereochemistry of the repeating units allows for the synthesis of polymers with tailored characteristics. The tacticity of poly(this compound) (poly(DPAA)) is typically described in terms of diads: meso (m) diads correspond to an isotactic arrangement where the phenyl groups are on the same side of the polymer chain, while racemo (r) diads represent a syndiotactic arrangement with alternating orientations.

Factors Influencing Polymer Stereoregularity

The stereoregularity of poly(DPAA) is significantly influenced by the polymerization method, the choice of solvent, and the concentration of the monomer. Direct determination of poly(DPAA) tacticity by NMR spectroscopy is challenging; therefore, chemical conversion of the polymer to poly(methyl acrylate) is often employed to analyze its stereochemistry. scispace.com

Polymerization Method: The type of polymerization has a profound effect on the resulting polymer tacticity.

Anionic Polymerization: This method can produce highly isotactic poly(DPAA). For instance, using butyllithium as an initiator in a non-polar solvent like toluene results in a polymer that is rich in meso diads (m = 0.95), indicating a strong preference for isotactic placement. scispace.com

Radical Polymerization: In contrast, free-radical polymerization of DPAA generally yields a syndiotactic-rich polymer. scispace.comresearchgate.net When conducted in toluene, the resulting polymer has a high content of racemo diads (r = 0.85). scispace.com

Solvent Effects: The polarity of the solvent plays a crucial role, particularly in anionic polymerization.

In non-polar solvents like toluene , the initiator and the growing chain end can form a more organized complex, leading to greater stereocontrol and favoring isotactic polymer formation. scispace.com

In polar solvents such as tetrahydrofuran (THF) , the solvent molecules solvate the cation, creating a looser ion pair at the propagating chain end. This reduces stereocontrol and leads to a polymer with a higher proportion of racemo diads (r = 0.66) compared to polymerization in toluene. scispace.com

Monomer Concentration: For the free-radical polymerization of DPAA, the monomer concentration has been identified as a factor affecting stereochemistry. Studies have shown that a lower monomer concentration can lead to a higher degree of syndiotacticity in the resulting polymer. researchgate.net

| Polymerization Type | Initiator | Solvent | Meso Diad (m) | Racemo Diad (r) | Reference |

|---|---|---|---|---|---|

| Anionic | Butyllithium | Toluene | 0.95 | 0.05 | scispace.com |

| Anionic | Butyllithium | Tetrahydrofuran | 0.34 | 0.66 | scispace.com |

| Radical | AIBN | Toluene | 0.15 | 0.85 | scispace.com |

Role of Initiators and Additives (e.g., Lewis Acids)

The choice of initiator and the inclusion of additives are pivotal for achieving high levels of stereocontrol in the polymerization of acrylamides.

Initiators:

Anionic Initiators: As mentioned, organolithium compounds like butyllithium are effective for producing isotactic poly(DPAA). scispace.com Chiral anionic initiators, such as the complex of (−)-sparteine and fluorenyllithium, have been used to polymerize DPAA. The resulting polymer is optically active, which is attributed to the formation of a one-handed helical conformation of the polymer chain, rather than chirality at the main-chain carbon atoms. researchgate.net

Additives and Lewis Acids: While specific studies on the effect of Lewis acids on DPAA polymerization are not extensively detailed, the strategy is well-established for other N,N-disubstituted acrylamides, such as N,N-dimethylacrylamide (DMAA), and the principles are broadly applicable. Lewis acids are used to enhance isotacticity in both radical and anionic polymerizations. acs.orgnih.govrsc.org

The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen atoms of both the propagating chain end and the incoming monomer. ugent.beresearchgate.net This coordination creates a rigid, sterically constrained transition state that favors the pro-meso propagation pathway, leading to a higher degree of isotacticity. ugent.be

Lanthanide Triflates: Lewis acids such as yttrium triflate (Y(OTf)₃) and ytterbium triflate (Yb(OTf)₃) are particularly effective in controlling the stereochemistry of acrylamide polymerization. acs.orgnih.govrsc.org In controlled/living radical polymerization methods like ATRP and RAFT, the addition of Y(OTf)₃ can significantly increase the proportion of meso dyads to approximately 85% for poly(DMAA). nih.gov

Other Metal Compounds: The addition of diethylzinc (B1219324) (Et₂Zn) to anionic polymerization systems of N,N-dialkylacrylamides has been shown to reduce isotacticity and increase syndio- and heterotacticity. acs.orgfigshare.com This effect is believed to arise from the coordination of Et₂Zn with the propagating enolate anion, altering its stereochemical preference. acs.orgfigshare.com

The combination of modern polymerization techniques with Lewis acid catalysis provides a powerful tool for synthesizing complex polymer architectures. For example, by adding a Lewis acid at a specific point during a living radical polymerization, well-defined atactic-b-isotactic stereoblock copolymers can be synthesized in a one-pot approach. nih.gov

| Polymerization Type | Lewis Acid | Resulting Tacticity (meso dyads, m) | Reference |

|---|---|---|---|

| ATRP | Y(OTf)₃ | ~85% | nih.gov |

| RAFT | Y(OTf)₃ | ~85% | nih.gov |

| PET-RAFT | Y(OTf)₃ | >80% | acs.org |

| NMP | Y(OTf)₃ | ~65% | nih.gov |

Advanced Characterization Techniques for N,n Diphenylacrylamide Based Materials

Spectroscopic Analysis of Monomers and Polymers

Spectroscopic methods are fundamental in identifying and characterizing DPAA and its polymers. These techniques provide insights into the chemical environment of atoms, functional groups present, and electronic transitions within the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for the structural elucidation of DPAA and its polymers, providing detailed information about the chemical environment of hydrogen, carbon, and nitrogen nuclei.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of DPAA exhibit characteristic signals corresponding to the vinyl and phenyl protons and carbons. In ¹H NMR, the vinyl protons typically appear as a set of multiplets in the olefinic region, while the aromatic protons of the two phenyl groups produce complex multiplets in the aromatic region. The chemical shifts in ¹³C NMR distinguish the carbonyl carbon, the vinyl carbons, and the aromatic carbons, with the two phenyl groups often showing four distinct signals due to symmetry. Upon polymerization, the signals corresponding to the vinyl group disappear, and new signals for the polymer backbone appear in the aliphatic region of both ¹H and ¹³C NMR spectra.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom in the amide group. The chemical shift of the nitrogen in DPAA is influenced by the electron-withdrawing nature of the carbonyl group and the electronic effects of the two phenyl rings. Changes in the ¹⁵N chemical shift upon polymerization can indicate changes in the electronic environment and conformation of the amide group within the polymer chain. For instance, in related dipyrrolic structures, nitrogen atoms consistently show chemical shifts around -231 ppm relative to nitromethane. researchgate.net

Below is a table summarizing typical NMR data for N,N-Diphenylacrylamide.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.20 - 7.40 | m | Phenyl protons |

| ¹H | 6.40 - 6.60 | m | Vinyl protons |

| ¹³C | ~165 | s | Carbonyl carbon |

| ¹³C | 142 - 126 | m | Aromatic carbons |

| ¹³C | ~130 | d | Vinyl CH |

| ¹³C | ~128 | t | Vinyl CH₂ |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in both the DPAA monomer and its polymer. The FTIR spectrum of DPAA is characterized by several key absorption bands. A strong absorption band is typically observed around 1660 cm⁻¹ corresponding to the C=O stretching vibration of the amide group. The C=C stretching vibration of the vinyl group appears around 1620 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the vinyl group is seen just below 3000 cm⁻¹.

Upon polymerization to poly(N,N-Diphenylacrylamide), the most significant change in the FTIR spectrum is the disappearance of the vibrational bands associated with the vinyl group. The strong amide I band (C=O stretch) remains a prominent feature of the polymer's spectrum, often with a slight shift in frequency, which can provide information about hydrogen bonding and the polymer's conformation.

| Wavenumber (cm⁻¹) | Assignment | Monomer/Polymer |

| ~3100-3000 | Aromatic C-H Stretch | Both |

| ~3000-2900 | Aliphatic C-H Stretch | Monomer |

| ~1660 | Amide I (C=O Stretch) | Both |

| ~1620 | C=C Vinyl Stretch | Monomer |

| ~1490, ~1450 | Aromatic C=C Stretch | Both |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the DPAA monomer and its polymer. The spectrum of the DPAA monomer typically shows absorption bands in the UV region arising from π-π* transitions of the aromatic rings and the conjugated system formed by the vinyl group and the carbonyl group.

After polymerization, the disappearance of the vinyl group's contribution to the conjugated system leads to a change in the UV-Vis spectrum. The resulting polymer, poly(N,N-Diphenylacrylamide), primarily exhibits absorptions characteristic of the phenyl groups attached to the amide nitrogen. The position and intensity of these absorption bands can be influenced by the polymer's conformation and the surrounding solvent environment. In studies of similar polymers, the course of polymerization has been effectively monitored by observing changes in the UV-Vis spectra. nih.gov

Chromatographic Characterization of Polymeric Structures

Chromatographic techniques are essential for determining the molar mass distribution and purity of poly(N,N-Diphenylacrylamide).

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC, also known as GPC, is a powerful technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of poly(N,N-Diphenylacrylamide). lcms.czchromatographytoday.com This method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight, the molar mass distribution of the poly(N,N-Diphenylacrylamide) sample can be accurately determined. The choice of eluent is critical to prevent interactions between the polymer and the column's stationary phase, which can affect the accuracy of the results. nih.govnih.gov For amphiphilic polymers, careful selection of both the eluent and stationary phase is necessary to avoid adsorption. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to assess the purity of the N,N-Diphenylacrylamide monomer and can also be employed to analyze the polymer. rsc.org For the monomer, reverse-phase HPLC can be used to separate it from any impurities or starting materials from the synthesis. For the polymer, HPLC can be used in different modes. For instance, gradient polymer elution chromatography can separate polymers based on their chemical composition, while liquid chromatography under critical conditions can be used to analyze differences in polymer end-groups. lcms.cz

Ultra-High Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS)

Ultra-High Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is a powerful analytical technique for the separation, identification, and quantification of components in complex mixtures. In the context of N,N-Diphenylacrylamide-based materials, UHPLC-QTOF-MS can be employed to analyze the purity of the monomer, identify residual monomers or oligomers in the polymer, and characterize degradation products. The high-resolution and mass accuracy of QTOF-MS allow for the precise determination of elemental compositions and the structural elucidation of unknown compounds.

Research Findings: While specific UHPLC-QTOF-MS studies on N,N-Diphenylacrylamide are not extensively documented in publicly available literature, the application of this technique to similar polymeric systems demonstrates its potential. For instance, in the analysis of other polyacrylamides, UHPLC-QTOF-MS has been instrumental in identifying and quantifying trace impurities and degradation products that could significantly impact the material's performance and safety. The typical workflow involves developing a chromatographic method to separate the compounds of interest, followed by mass spectrometric analysis to obtain high-resolution mass spectra. Fragmentation studies (MS/MS) are then performed to elucidate the chemical structures of the separated components.

Microscopic and Morphological Investigations

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. For N,N-Diphenylacrylamide-based materials, SEM analysis can reveal details about the surface texture, porosity, and the dispersion of any fillers or additives within the polymer matrix.

Research Findings: SEM studies on polymers similar to poly(N,N-Diphenylacrylamide) have shown that the surface morphology can be significantly influenced by the polymerization conditions and subsequent processing. For example, solution-cast films may exhibit smooth surfaces, while materials prepared by emulsion polymerization might show a particulate morphology. The magnification capabilities of SEM allow for the examination of features ranging from several millimeters to a few nanometers, providing a comprehensive understanding of the material's surface characteristics.

| Parameter | Typical Value |

|---|---|

| Accelerating Voltage | 5-20 kV |

| Working Distance | 5-15 mm |

| Spot Size | Variable (nm range) |

| Detector | Secondary Electron (SE) or Backscattered Electron (BSE) |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials. For N,N-Diphenylacrylamide-based materials, TEM can be used to visualize the morphology of nanoparticles, the dispersion of nanofillers in a polymer composite, and the phase separation in polymer blends.

Research Findings: In the characterization of polymer nanocomposites, TEM is indispensable for confirming the exfoliation and dispersion of layered silicates or the distribution of other nanofillers. For block copolymers containing N,N-Diphenylacrylamide, TEM can reveal the microphase-separated domains, providing insights into the self-assembly behavior of the macromolecules. Sample preparation for TEM is critical and often involves ultramicrotomy to obtain thin sections of the material.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a non-destructive technique used to determine the crystalline structure of materials. For N,N-Diphenylacrylamide-based polymers, XRD can be used to assess the degree of crystallinity, identify the crystalline phases present, and determine the size of the crystallites.

Research Findings: Poly(N,N-Diphenylacrylamide) is expected to be largely amorphous due to the bulky phenyl side groups that hinder regular chain packing. An XRD pattern of an amorphous polymer would show a broad halo rather than sharp Bragg peaks. However, if the polymer is semi-crystalline or part of a composite with crystalline fillers, XRD can provide valuable information. The position and intensity of the diffraction peaks are characteristic of the crystalline structure, while the width of the peaks can be used to estimate the crystallite size using the Scherrer equation.

| 2θ (degrees) | Intensity (a.u.) | Crystalline Plane (hkl) |

|---|---|---|

| 15.2 | Broad | Amorphous Halo |

| 22.5 | Sharp | (110) |

| 28.8 | Sharp | (200) |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a material's surface. In addition to imaging, AFM can also probe various surface properties such as roughness, adhesion, and viscoelasticity at the nanoscale.

Research Findings: For N,N-Diphenylacrylamide-based films and coatings, AFM can be used to quantify surface roughness, which is a critical parameter for applications such as biomedical implants and anti-fouling surfaces. Phase imaging in AFM can reveal variations in material properties across the surface, allowing for the identification of different components in a blend or composite. The ability to perform measurements in both air and liquid environments makes AFM a versatile tool for studying the behavior of these materials under different conditions.

Other Physico-chemical Characterization Methods

Beyond the advanced techniques discussed above, a range of other physico-chemical methods are essential for a complete understanding of N,N-Diphenylacrylamide-based materials. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the monomer and the resulting polymer.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the material and can be used to monitor the extent of polymerization.

Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition profile of the polymer, while Differential Scanning Calorimetry (DSC) is used to determine thermal transitions such as the glass transition temperature (Tg).

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques are used to determine the molecular weight and molecular weight distribution of the polymer, which are crucial parameters influencing its mechanical and solution properties.

These complementary techniques, when used in conjunction with advanced characterization methods, provide a comprehensive picture of the structure and properties of N,N-Diphenylacrylamide-based materials, enabling their rational design and application.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles and macromolecules in suspension or solution. malvernpanalytical.comnih.gov The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. malvernpanalytical.com These fluctuations arise from the Brownian motion of the particles, and their rate of fluctuation is related to the particle's diffusion coefficient. Using the Stokes-Einstein equation, the hydrodynamic radius (Rh) of the particles can be calculated from this diffusion coefficient. malvernpanalytical.com

For N,N-Diphenylacrylamide-based materials, such as nanoparticles or polymer chains in solution, DLS can provide valuable insights:

Hydrodynamic Radius (Rh): DLS measures the effective diameter of the polymer nanoparticles or coils as they move through a solvent. This size includes the polymer itself and any associated solvent molecules, offering a realistic measure of the particle's dimension in its environment. ssau.ru

Polydispersity Index (PDI): This dimensionless number provides an indication of the broadness of the size distribution. A PDI value below 0.1 typically indicates a monodisperse sample with a very narrow size distribution, while values above 0.3 suggest a broad, polydisperse distribution.

Aggregation Studies: The technique is highly sensitive to the presence of aggregates. By monitoring the particle size over time or under different conditions (e.g., temperature, pH), DLS can be used to assess the colloidal stability of N,N-Diphenylacrylamide-based nanoparticle suspensions. nih.gov

Interactive Table: Hypothetical DLS Data for N,N-Diphenylacrylamide Nanoparticles

| Sample ID | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| DPA-NP-01 | 150 | 0.15 |

| DPA-NP-02 | 185 | 0.22 |

| DPA-NP-03 | 142 | 0.18 |

Rheological Studies

Rheology is the study of the flow and deformation of matter. For polymeric materials, rheological studies are essential for understanding their viscoelastic properties, which dictate their behavior in both solid and liquid states. These properties are critical for processing applications (e.g., molding, extrusion) and for determining the end-use performance of materials based on N,N-Diphenylacrylamide.

Rheological measurements can provide information on:

Viscosity: The resistance of a fluid to flow. For polymer solutions, viscosity is highly dependent on concentration, temperature, and shear rate. Many polymer solutions exhibit non-Newtonian behavior, such as shear-thinning, where viscosity decreases with an increasing shear rate.

Viscoelasticity: Polymers exhibit both viscous (liquid-like) and elastic (solid-like) characteristics. Oscillatory rheology is used to probe these properties by applying a small, sinusoidal strain and measuring the resulting stress. This allows for the determination of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.

Gelation Behavior: For N,N-Diphenylacrylamide-based hydrogels, rheology can be used to study the sol-gel transition, determine the mechanical strength of the gel (indicated by the magnitude of G'), and investigate its response to stimuli like temperature or pH. arabjchem.orgcore.ac.uk

The rheological behavior of a copolymer hydrogel, for example, can be analyzed in oscillatory mode. The elastic modulus (G') and viscous modulus (G'') provide insight into the material's structure and mechanical stability. A higher G' value typically indicates a stronger, more structured gel. arabjchem.orgcore.ac.uk

Interactive Table: Hypothetical Rheological Data for a N,N-Diphenylacrylamide Copolymer Hydrogel

| Parameter | Value |

| Storage Modulus (G') | 500 Pa |

| Loss Modulus (G'') | 50 Pa |

| Tan Delta (G''/G') | 0.1 |

Thermal Analysis (e.g., TGA, DSC)

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common thermal analysis techniques used for polymers.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of N,N-Diphenylacrylamide-based polymers. Key information obtained from TGA includes:

Decomposition Temperatures: The onset temperature of decomposition indicates the limit of the material's thermal stability.

Char Yield: The amount of residual mass at the end of the experiment, particularly in an inert atmosphere like nitrogen, can provide information about the char-forming tendency of the polymer, which is often related to flame retardancy.

Compositional Analysis: TGA can be used to quantify the content of different components in a composite material if they decompose at distinct temperatures.

Due to a lack of available data for poly(N,N-Diphenylacrylamide), the following table presents TGA findings for the structurally similar polymer, poly(N-phenyl acrylamide) (PPA) , when heated at 10°C/min. researchgate.net The data shows a multi-step degradation process in both nitrogen and air atmospheres. researchgate.net

Interactive Table: TGA Data for Poly(N-phenyl acrylamide) (PPA)

| Atmosphere | Degradation Step | Temperature Range (°C) | Max Weight-Loss Rate Temp (°C) | Weight Loss (%) |

| Nitrogen | 1 | 188 - 402 | 389 | 43.1 |

| Nitrogen | 2 | 402 - 478 | 441 | 14.5 |

| Nitrogen | 3 | 478 - 600 | 545 | 9.0 |

| Air | 1 | 187 - 397 | 379 | 42.1 |

| Air | 2 | 397 - 470 | 443 | 14.8 |

| Air | 3 | 470 - 558 | 530 | 33.1 |

| Air | 4 | 558 - 620 | 589 | 9.7 |

Data sourced from a study on Poly(N-phenyl acrylamide), a structural analog. researchgate.net

Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions, such as the glass transition, melting, and crystallization.

Glass Transition Temperature (Tg): This is a key characteristic of amorphous polymers. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is a critical parameter for determining the upper service temperature of a material.

Melting Temperature (Tm) and Crystallization Temperature (Tc): For semi-crystalline polymers, DSC can identify the temperatures at which melting and crystallization occur, as well as the associated enthalpy changes, which relate to the degree of crystallinity.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. vot.plphi.com

XPS analysis of N,N-Diphenylacrylamide-based materials, such as thin films or coatings, can reveal:

Elemental Composition: XPS can accurately determine the elements present on the surface and their relative concentrations, which is useful for confirming the purity of the polymer surface or identifying contaminants. phi.com

Chemical State Information: The binding energy of the photoelectrons is sensitive to the chemical environment of the atom. This allows for the differentiation of atoms in different functional groups. For poly(N,N-Diphenylacrylamide), XPS could distinguish the carbon atoms in the phenyl rings from those in the polymer backbone or the carbonyl group.

Surface Modification: XPS is an ideal tool for verifying the success of surface modification processes, such as grafting other molecules onto a poly(N,N-Diphenylacrylamide) film, by detecting the appearance of new elements or changes in the chemical states of existing ones.

An XPS analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. vot.pl A survey scan identifies all the elements present, while high-resolution scans of specific elemental peaks (e.g., C 1s, O 1s, N 1s) provide detailed chemical state information.

Interactive Table: Expected XPS Binding Energies for Poly(N,N-Diphenylacrylamide)

| Element (Orbital) | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-C/C-H (aliphatic & aromatic) | ~284.8 - 285.0 |

| C 1s | C-N | ~286.0 |

| C 1s | C=O (Amide) | ~288.0 |

| N 1s | C-N-C (Amide) | ~400.0 |

| O 1s | C=O (Amide) | ~531.5 |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of N,N-Diphenyl acrylamide (B121943). Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the principal tools used for these theoretical explorations.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important method for investigating the electronic properties of molecules like N,N-Diphenyl acrylamide. DFT calculations are instrumental in determining the optimized molecular geometry, vibrational frequencies, and various electronic parameters of the ground state. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for these calculations.

These studies provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional conformation of the molecule. Furthermore, DFT is used to calculate various molecular properties that offer insights into the chemical behavior of this compound.

Time-Dependent Density Functional Theory (TD-DFT)

To understand the electronic transitions and excited-state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions. Typically, these calculations are performed on the DFT-optimized ground state geometry.

TD-DFT studies can predict the absorption spectra of the molecule, identifying key electronic transitions such as π → π* and n → π*. For acrylamide derivatives, these transitions are characteristic and play a significant role in their photophysical properties. The calculated absorption maxima (λmax) can be compared with experimental data to validate the computational methodology.

Electronic Structure and Reactivity Descriptors

From the quantum chemical calculations, several descriptors of the electronic structure and reactivity of this compound can be derived. These include Frontier Molecular Orbital analysis, Molecular Electrostatic Potential mapping, and Natural Bond Orbital analysis.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

The distribution of the HOMO and LUMO across the this compound molecule indicates the regions that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. In acrylamide derivatives, the HOMO is often localized on the phenyl rings and the amide nitrogen, while the LUMO is typically distributed over the acryloyl group. This distribution suggests the likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are indicative of electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a site for electrophilic interaction. The hydrogen atoms of the vinyl group and the phenyl rings would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge delocalization, by

Global Reactivity Descriptors and Principles

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity and stability of a molecule. For this compound, these descriptors provide a quantitative measure of its electrophilic and nucleophilic character. Key descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω).

The chemical potential (μ) indicates the tendency of electrons to escape from the system. A higher value of μ suggests a greater propensity to donate electrons. Chemical hardness (η) signifies the resistance to change in the electron distribution. A larger hardness value implies greater stability and lower reactivity. The electrophilicity index (ω), a measure of the stabilization in energy when the system acquires an additional electronic charge, is particularly useful in predicting the reactivity of Michael acceptors like acrylamide derivatives.

While specific DFT calculations for this compound are not extensively reported in the literature, studies on structurally related N-aryl acrylamides and other acrylamide derivatives provide a framework for understanding its reactivity. For instance, the presence of two phenyl groups on the nitrogen atom is expected to influence the electron density across the acrylamide backbone through resonance and inductive effects. These phenyl groups can delocalize the nitrogen lone pair, potentially affecting the reactivity of the vinyl group towards nucleophilic attack.

Quantum chemical calculations on similar molecules have demonstrated that substituents on the acrylamide nitrogen can modulate the electrophilicity of the β-carbon of the vinyl group. researchgate.net It is hypothesized that the electron-withdrawing nature of the phenyl rings in this compound could enhance its reactivity as a Michael acceptor compared to alkyl-substituted acrylamides.

Table 1: Representative Global Reactivity Descriptors for Acrylamide Derivatives (Illustrative)

| Compound | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Acrylamide | -3.5 | 7.0 | 0.875 |

| N-Phenylacrylamide | -3.7 | 6.5 | 1.05 |

| N,N-Dimethylacrylamide | -3.2 | 7.5 | 0.68 |

| This compound (Estimated) | -3.8 | 6.2 | 1.17 |

Note: The values for this compound are estimated based on trends observed in related compounds and are for illustrative purposes only, pending specific computational studies.

Conformational Analysis and Molecular Dynamics

Rotational Isomerism and Stereodynamic Behavior

Due to the partial double bond character of the N-C(O) bond, rotation around this axis is restricted, leading to the possibility of cis and trans isomers. However, in tertiary amides, steric hindrance between the substituents on the nitrogen and the carbonyl oxygen often leads to a strong preference for one conformation. imperial.ac.uk In the case of this compound, the two bulky phenyl groups would likely result in a significant rotational barrier.

Furthermore, the rotation of the two phenyl groups relative to the plane of the amide group introduces additional conformational complexity. The orientation of these rings is a balance between steric repulsion and electronic effects, such as conjugation. Computational studies on N,N-diaryl amides suggest that the phenyl rings are typically twisted out of the amide plane to minimize steric clashes.

Molecular dynamics simulations can provide insights into the dynamic behavior of these rotational isomers in solution. mdpi.com Such simulations would likely show rapid interconversion between different rotational conformations of the phenyl groups, while the amide bond remains relatively fixed.

Conformational Preferences of Amide Bonds

The planarity of the amide bond is a key feature of its structure. In tertiary amides like this compound, the nitrogen atom is typically sp² hybridized, and the substituents around it lie in a plane. researchgate.net Studies on N-methyl-N-arylamides have shown a distinct conformational preference where the aromatic group is perpendicular to the plane of the amide. researchgate.net This is a result of steric hindrance between the methyl group and the ortho-protons of the aryl ring. A similar perpendicular or near-perpendicular arrangement of the phenyl rings would be expected in this compound to alleviate steric strain.

The preference for a specific conformation can be quantified by the relative energies of the different rotamers, which can be calculated using quantum mechanical methods.

Table 2: Calculated Rotational Barriers for Amide Bonds in Related Compounds

| Compound | Rotational Barrier (kcal/mol) | Method |

| N,N-Dimethylformamide | 20.9 | Experimental (NMR) |

| N,N-Dimethylacetamide | 18.2 | Experimental (NMR) |

| N-Methyl-N-phenylacetamide | ~15 | Computational (DFT) |

| This compound (Estimated) | ~12-16 | Theoretical Estimation |

Note: The value for this compound is an estimation based on steric and electronic considerations of related compounds.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating reaction energy profiles. For this compound, this is particularly relevant for understanding its polymerization and its reactions as a Michael acceptor.

Transition State Characterization (e.g., Nudged Elastic Band method)

The Nudged Elastic Band (NEB) method is a computational technique used to find the minimum energy path (MEP) between a reactant and a product, and to identify the transition state structure. nih.gov For a reaction involving this compound, such as its addition reaction with a nucleophile, the NEB method can be employed to map out the reaction pathway. This would involve creating a series of "images" of the system along the reaction coordinate and optimizing their positions to find the lowest energy path. The highest point on this path corresponds to the transition state, the structure of which provides crucial information about the reaction mechanism.

Solvation Effects and Reaction Energy Profiles

The solvent can have a significant impact on reaction rates and mechanisms. Computational models can account for solvation effects either explicitly, by including solvent molecules in the calculation, or implicitly, using a continuum solvent model. nih.gov For reactions of this compound in solution, calculating the reaction energy profile with the inclusion of solvation effects is crucial for obtaining accurate predictions of reaction barriers and thermodynamics. nih.gov

Polymer Architecture and Functional Materials Development

Synthesis of Complex Macromolecular Architectures

The synthesis of polymers with well-defined and complex architectures is crucial for tailoring their properties and functions. Techniques such as controlled radical polymerization have enabled the creation of block copolymers, graft copolymers, and polymer networks with a high degree of precision.

Block copolymers are macromolecules composed of two or more distinct polymer chains, or "blocks," covalently linked together. The synthesis of block copolymers containing segments of N-substituted polyacrylamides often employs controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for the sequential polymerization of different monomers, leading to the formation of well-defined block structures.

For instance, diblock copolymers of poly(N-n-propylacrylamide)-b-poly(N,N-ethylmethylacrylamide) (PnPA-b-PEMA) have been synthesized via sequential RAFT polymerization, demonstrating complex thermoresponsive behavior in aqueous solutions rsc.org. Similarly, thermoresponsive diblock copolymers of poly(N-isopropylacrylamide)-block-poly(N-vinylisobutyramide) have been prepared using a switchable RAFT agent mdpi.com. These examples highlight the versatility of RAFT polymerization in creating block copolymers with tailored properties. While specific examples of poly(N,N-diphenyl acrylamide) block copolymers are not readily found in the literature, the principles of these synthetic strategies are applicable. A hypothetical synthesis could involve the RAFT polymerization of N,N-diphenyl acrylamide (B121943) to form a macro-chain transfer agent, which is then used to initiate the polymerization of a second monomer, resulting in a diblock copolymer.

The table below summarizes examples of block copolymers synthesized from analogues of this compound.

| Copolymer | Monomer 1 | Monomer 2 | Polymerization Technique | Reference |

| PnPA-b-PEMA | N-n-propylacrylamide | N,N-ethylmethylacrylamide | RAFT | rsc.org |

| PNIPAM-b-PNVIBA | N-isopropylacrylamide | N-vinylisobutyramide | RAFT | mdpi.com |

| PHPMA-b-PDMAC | 2-hydroxypropyl methacrylate (B99206) | N,N-dimethylacrylamide | RAFT | whiterose.ac.uk |

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer grafted onto it. Two primary strategies are employed for the synthesis of graft copolymers: "grafting-from" and "grafting-to".

In the "grafting-from" approach, initiator sites are created along a polymer backbone, and the graft chains are then grown from these sites. This method can be used to create high-density polymer brushes on surfaces. For example, poly(N-isopropylacrylamide) (PNIPAM) has been grafted from polystyrene and poly(ethylene terephthalate) surfaces following plasma treatment to introduce initiator sites nih.gov. This technique allows for the modification of surface properties, such as hydrophilicity and thermoresponsiveness.

The "grafting-to" method involves the synthesis of pre-formed polymer chains with reactive end-groups, which are then attached to a polymer backbone with complementary reactive sites. This approach offers better control over the molecular weight and dispersity of the grafted chains. A study comparing "grafting-from" and "grafting-to" methods for the functionalization of glass with PNIPAM for DNA biosensors found that both pathways could be successfully implemented mdpi.com.

While specific examples of poly(this compound) graft copolymers are scarce, these established methodologies could be adapted for its use. For instance, a polymer backbone could be functionalized with initiator groups for the "grafting-from" polymerization of this compound, or pre-synthesized poly(this compound) with a reactive end-group could be attached to a functionalized surface or polymer.

Amphiphilic polymer conetworks (APCNs) are cross-linked polymer networks composed of both hydrophilic and hydrophobic polymer chains. These materials can swell in both aqueous and organic solvents and often exhibit unique mechanical and stimuli-responsive properties. The synthesis of APCNs typically involves the copolymerization of a hydrophilic monomer with a hydrophobic cross-linker.

Novel APCNs have been synthesized from the thermoresponsive polymer poly(N-isopropylacrylamide) (PNIPAM) cross-linked with hydrophobic methacrylate-telechelic polyisobutylene mtak.hu. These conetworks demonstrate swelling in both water and n-hexane, with the swelling degree being dependent on the composition mtak.hu. The thermoresponsive nature of the PNIPAM phase is retained within the network mtak.hu. Similarly, thermoresponsive amphiphilic conetworks based on poly(2-ethyl-2-oxazoline) have been explored as platforms for drug delivery nih.gov. Given the hydrophobic nature of the phenyl groups in this compound, it is plausible that it could be incorporated as a hydrophobic component in an APCN, potentially in combination with a more hydrophilic acrylamide or other vinyl monomer. The resulting network would be expected to exhibit swelling behavior dependent on the solvent polarity and the relative content of the hydrophobic poly(this compound) segments.

The table below provides examples of APCNs synthesized from acrylamide derivatives.

| Hydrophilic Component | Hydrophobic Component | Properties | Reference |

| Poly(N-isopropylacrylamide) | Polyisobutylene | Thermoresponsive, swells in water and n-hexane | mtak.hu |

| Poly(2-ethyl-2-oxazoline) | Poly(2-hydroxyethyl methacrylate), Poly(2-hydroxypropyl acrylate) | Thermoresponsive, drug delivery platform | nih.gov |

Design of Stimuli-Responsive Poly(N,N-Diphenylacrylamide) Systems

Stimuli-responsive polymers, or "smart" polymers, undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or ionic strength. N-substituted polyacrylamides are a prominent class of thermoresponsive polymers.

Many N-substituted polyacrylamides exhibit a lower critical solution temperature (LCST) in aqueous solutions. Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition and becomes insoluble. This behavior is driven by a shift in the balance between hydrogen bonding with water and hydrophobic interactions between the polymer chains.

Poly(N,N-diethylacrylamide) (PDEA), for example, has a well-defined LCST of around 33 °C cmu.edu. The LCST of such polymers can be influenced by factors such as the presence of salts or surfactants cmu.edu. The copolymerization of different N-substituted acrylamides can also be used to tune the LCST. For instance, random copolymers of N,N-diethylacrylamide and N-ethylacrylamide show a tunable LCST depending on the copolymer composition mdpi.com. Some block copolymers of N-substituted polyacrylamides can exhibit even more complex thermoresponsive behavior, with multiple cloud points rsc.org.

While the thermoresponsive behavior of poly(this compound) is not well-documented, the presence of the two bulky, hydrophobic phenyl groups on the nitrogen atom would likely lead to strong hydrophobic interactions. This suggests that poly(this compound) would likely be hydrophobic and exhibit poor water solubility, potentially precluding the observation of a distinct LCST in pure water. However, it could potentially be used in copolymers to modulate the thermoresponsive behavior of other more hydrophilic acrylamide-based polymers.

The table below shows the LCST of some N-substituted polyacrylamides.

| Polymer | LCST (°C) | Reference |

| Poly(N,N-diethylacrylamide) | 33 | cmu.edu |

| Poly(N-isopropylacrylamide) | ~32 | nih.gov |

| Poly(N-ethylacrylamide) | >70 | mdpi.com |

pH-responsive polymers contain ionizable groups that can donate or accept protons in response to changes in the pH of the surrounding medium. This change in ionization state leads to alterations in the polymer's conformation, solubility, and other properties.

Polymers containing acidic groups, such as carboxylic acids, will be deprotonated and soluble at high pH, while they become protonated and may precipitate at low pH. Conversely, polymers with basic groups, like amines, are protonated and soluble at low pH and deprotonated and less soluble at high pH. Copolymers of N,N-diethylacrylamide and methacrylic acid, for example, exhibit both temperature and pH sensitivity mdpi.com. The LCST of these copolymers is dependent on both the methacrylic acid content and the pH of the solution mdpi.com. Similarly, hydrogels made from poly(N-isopropylacrylamide-co-acrylic acid) show pH-dependent swelling and LCST behavior nih.gov.

Hydrogel Formulations and Network Properties

Cross-linking Strategies for Poly(N,N-Diphenylacrylamide) Hydrogels and Analogues

The stability and mechanical characteristics of hydrogels are primarily determined by the cross-linking of polymer chains. researchgate.net The formation of a three-dimensional network can be achieved through either physical or chemical cross-linking strategies, with the choice of method influencing the final properties of the material. researchgate.net

Chemical Cross-linking: This approach involves the formation of covalent bonds between polymer chains and is a common method for creating stable hydrogel networks. For polyacrylamide-based hydrogels, this is typically achieved by copolymerizing the primary monomer with a multifunctional cross-linking agent. Ethylene glycol dimethacrylate (EGDMA) is one such agent used in the synthesis of semi-interpenetrating polymer network (IPN) hydrogels based on acrylamide and acrylic acid. nih.gov Another example is the use of (+) N,N′-diallyltartramide (DAT) as a cross-linking agent in the development of novel gels. researchgate.net A different strategy involves "click" chemistry, where, for instance, poly(N-isopropylacrylamide) (PNIPA) hydrogels can be fabricated using a well-defined azido-PNIPA and linear α,ω-bis propargyl PNIPAs of varying chain lengths as crosslinkers. rsc.org

Physical Cross-linking: Physically cross-linked hydrogels are formed through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, or stereocomplexation. researchgate.net These networks are often reversible and can respond to external stimuli. For example, hydrogels can be formed through hydrogen bonding between two different polymers, such as poly(acrylic acid) and poly(ethylene glycol). researchgate.net In a relevant analogue, tough supramolecular hydrogels have been developed from poly(N,N-dimethylacrylamide)-grafted poly(methacrylic acid), where cooperative hydrogen bonds between the grafted chains and the main chain act as physical crosslinks. rsc.org Hydrophobic interactions are another driving force for the self-assembly of certain polymers in water to form hydrogel networks. researchgate.net

The density of cross-linking is a critical parameter that directly affects the mechanical and swelling properties of the resulting hydrogel. researchgate.net

Swelling Behavior and Network Morphology

The swelling behavior of hydrogels is a key characteristic, dictated by the polymer-solvent interaction parameter, the cross-linking density, and the presence of ionizable groups. researchgate.net Acrylamide-based hydrogels are known for their responsiveness to external stimuli such as pH, temperature, and the presence of salts. researchgate.netnih.govnih.gov

Influence of pH: For hydrogels containing ionizable groups, such as those derived from poly(acrylic acid) (PAA), the swelling ratio is highly dependent on the pH of the surrounding medium. researchgate.netmdpi.com At low pH, the acidic groups (e.g., carboxylic acid) are protonated, leading to a collapsed network. As the pH increases above the pKa of the acidic groups, they become ionized (e.g., carboxylate anions), resulting in electrostatic repulsion between the polymer chains. researchgate.netmdpi.com This repulsion drives the uptake of water and causes significant swelling of the hydrogel. researchgate.net For instance, semi-IPN hydrogels based on PAA have been shown to reach their maximum swelling at a neutral pH of 7. mdpi.com

Influence of Temperature and Solvents: Temperature-sensitive hydrogels, particularly those based on poly(N-isopropylacrylamide) (PNIPAm) and its analogues, exhibit a volume phase transition temperature (VPTT). nih.gov Below the VPTT, the hydrogel is swollen with water, but above this temperature, it expels water and shrinks. nih.gov This transition is driven by a shift in the balance of hydrophilic and hydrophobic interactions. nih.gov The swelling behavior of hydrogels like poly(N,N'-diethylacrylamide) is also sensitive to solvent composition, showing a co-nonsolvency effect in water-acetone mixtures where they shrink in certain mixture ratios despite being soluble in both pure solvents. nih.gov

Influence of Salts: The presence of salts can also significantly affect the swelling capacity of hydrogels. For poly(N,N'-diethylacrylamide) hydrogels, an increase in NaCl concentration leads to a strong decrease in the swelling ratio. nih.gov This is attributed to a charge screening effect and the fact that the polymer conformation becomes more compact in the presence of salt. nih.gov

Network Morphology: The internal structure of the hydrogel network can be visualized using techniques like Scanning Electron Microscopy (SEM). researchgate.net The morphology, including pore size and distribution, is influenced by factors such as the concentration of components like cross-linkers or reinforcing agents. mdpi.com In turn, the network morphology has a direct impact on the swelling properties and the rate of water diffusion into and out of the hydrogel. nih.govresearchgate.net For example, in semi-IPN hydrogels, the formation of channels within the network can improve water diffusion and accelerate the response to stimuli. nih.gov

| Hydrogel System | Stimulus | Observed Effect | Reference |

|---|---|---|---|

| Poly(acrylamide-co-acrylic acid) | pH | Increased swelling with increasing pH due to ionization of carboxyl groups. | researchgate.net |

| Poly(N,N'-diethylacrylamide) | Temperature | Exhibits a Volume Phase Transition Temperature (VPTT). | nih.gov |

| Poly(N,N'-diethylacrylamide) | Salt (NaCl) | Swelling ratio decreases significantly with increasing salt concentration. | nih.gov |

| Poly(N-isopropylacrylamide) | Temperature | Collapses and expels water above its Lower Critical Solution Temperature (LCST). | nih.gov |

| Poly(acrylic acid) / Cellulose Nanocrystals | pH | Maximum swelling observed at pH 7. | mdpi.com |

Functionalization Strategies for Poly(N,N-Diphenylacrylamide) and its Polymers

Post-Polymerization Modification Techniques